Isobutylbenzene
Overview
Description
Isobutylbenzene is a chemical compound that is one of the isomers of butylbenzene. It is a molecule that consists of a benzene ring with an isobutyl group attached to it. The isobutyl group is a branched alkyl chain, which distinguishes isobutylbenzene from its other butylbenzene isomers.
Synthesis Analysis
The synthesis of isobutylbenzene can be achieved through the side chain alkylation reaction of toluene and propylene. This process is catalyzed by a sodium-potassium alloy. Optimal conditions for the synthesis include a reaction temperature of 200°C, a pressure of 3.0 MPa, a reaction time of toluene with the catalyst for 1.5 hours, followed by a reaction time of propylene with toluene for 3 hours, and a molar ratio of propylene to toluene of approximately 0.85:1. Under these conditions, the yield of isobutylbenzene can reach 63.85% .
Molecular Structure Analysis
The molecular structure of isobutylbenzene is characterized by its branched alkyl side chain. The detailed structure of this side chain influences the chemical behavior of the molecule, particularly in reactions where the side chain interacts with catalysts or other reactants.
Chemical Reactions Analysis
Isobutylbenzene undergoes various reactions when exposed to zeolite HBeta catalysts. Notably, in the presence of methanol-13C, isobutylbenzene can undergo ring methylation. The rate of butene elimination from the benzene rings is influenced by the degree of branching on the carbon alpha to the aromatic ring. Isobutylbenzene yields isobutene when reacted on zeolite HBeta, demonstrating the influence of the side chain's structure on the reaction outcomes .
Physical and Chemical Properties Analysis
Scientific Research Applications
Spectroscopic Studies
Isobutylbenzene's spectroscopic properties have been extensively studied. Researchers have used infrared (IR) and ultraviolet/visible (UV/VIS) spectroscopy to analyze isobutylbenzene, especially in relation to its role in the synthesis of ibuprofen. These studies have involved comparing experimental spectra with computational models, which has proven to be quite accurate, demonstrating the utility of computational methods in the synthesis and design of new drugs (Cuesta & Meneses, 2015).
Synthesis Process Development
The synthesis of isobutylbenzene has been the subject of research, focusing on optimizing the conditions for its production. Studies have investigated the effects of various factors like reaction temperature, pressure, and the molar ratio of reactants on the yield of isobutylbenzene, finding optimum conditions for its production (Fang-kun, 2013).
Conformational Analysis
Conformational analysis of isobutylbenzene has been conducted using microwave spectroscopy and quantum chemical calculations. Two distinct conformers have been characterized, providing insights into the molecular structure and stability of isobutylbenzene (Churchill et al., 2010).
Thermodynamic and Diffusion Studies
Isobutylbenzene has been used in studies exploring thermodynamic properties and diffusion coefficients in different mixtures and conditions. This includes its behavior in binary organic liquid mixtures, influence on thermodynamic properties at various temperatures, and diffusion in supercritical carbon dioxide (Platten et al., 2003), (Gonzalez-Olmos et al., 2010), (Pizarro et al., 2013).
Chemical Reactions and Catalysis
Research on isobutylbenzene has also focused on its role in various chemical reactions and the use of catalysts. This includes studies on the liquid-phase isopropylation of isobutylbenzene, reactions on zeolite catalysts, and vapor phase reactions with isopropanol (Venkatesan et al., 2003), (Sassi et al., 2002), (Kamala & Pandurangan, 2008).
Safety And Hazards
Future Directions
The global Isobutylbenzene market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for Isobutylbenzene in various applications . In addition, the increasing adoption of green technologies is also expected to drive the market .
properties
IUPAC Name |
2-methylpropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-PROPYLTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027181 | |
Record name | Isobutylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |
Record name | N-PROPYLTOLUENE | |
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Record name | Benzene, (2-methylpropyl)- | |
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Record name | Isobutylbenzene | |
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Vapor Pressure |
1.93 [mmHg] | |
Record name | Isobutylbenzene | |
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Product Name |
Isobutylbenzene | |
CAS RN |
28729-54-6, 538-93-2 | |
Record name | N-PROPYLTOLUENE | |
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Record name | Isobutylbenzene | |
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Record name | Isobutylbenzene | |
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Record name | Benzene, methylpropyl- | |
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Record name | ISOBUTYLBENZENE | |
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Record name | Benzene, (2-methylpropyl)- | |
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Record name | Isobutylbenzene | |
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Record name | Isobutylbenzene | |
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Record name | ISOBUTYLBENZENE | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
Within the framework of an international benchmark test, the Soret coefficient ST , thermal diffusion coefficient DT and mutual mass diffusion coefficient D of the three binary mixtures …
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